molecular formula C14H34N8O6S B1437281 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate CAS No. 28457-23-0

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate

Cat. No.: B1437281
CAS No.: 28457-23-0
M. Wt: 442.5 g/mol
InChI Key: POVLXWDSOLYDDN-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate is a chemical compound with significant applications in various scientific fields. It is known for its buffering properties and is often used in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate typically involves the reaction of piperazine derivatives with hydroxyethyl groups under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain consistency and quality, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate has numerous applications in scientific research, including:

    Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.

    Biology: It is employed in cell culture media to provide a stable environment for cell growth and development.

    Medicine: It is used in the formulation of pharmaceuticals and diagnostic agents.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate involves its ability to stabilize pH levels in various environments. It interacts with hydrogen ions, either accepting or donating them, to maintain a consistent pH. This property is crucial in biological systems where pH stability is essential for proper cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Known for its buffering capacity in biological systems.

    2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and biomedical applications.

Uniqueness

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate is unique due to its specific chemical structure, which provides distinct buffering properties and reactivity. Its ability to maintain stable pH levels in various environments makes it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H16N4O.H2O4S/c2*8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h2*12H,1-6H2,(H3,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVLXWDSOLYDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=N)N.C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661311
Record name Sulfuric acid--4-(2-hydroxyethyl)piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28457-23-0
Record name Sulfuric acid--4-(2-hydroxyethyl)piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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